molecular formula C12H10FNOS B6612577 1-Azetidinyl(5-fluorobenzo[b]thien-2-yl)methanone CAS No. 1088225-10-8

1-Azetidinyl(5-fluorobenzo[b]thien-2-yl)methanone

Cat. No.: B6612577
CAS No.: 1088225-10-8
M. Wt: 235.28 g/mol
InChI Key: QELBRLOLGCLXSV-UHFFFAOYSA-N
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Description

1-Azetidinyl(5-fluorobenzo[b]thien-2-yl)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a unique structure that combines an azetidine ring with a fluorinated benzo[b]thiophene moiety, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azetidinyl(5-fluorobenzo[b]thien-2-yl)methanone typically involves the formation of the azetidine ring followed by the introduction of the fluorobenzo[b]thiophene moiety. One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. This is followed by coupling reactions to attach the fluorobenzo[b]thiophene group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Azetidinyl(5-fluorobenzo[b]thien-2-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the azetidine ring and the fluorobenzo[b]thiophene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Azetidinyl(5-fluorobenzo[b]thien-2-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-Azetidinyl(5-fluorobenzo[b]thien-2-yl)methanone involves its interaction with specific molecular targets and pathways. The azetidine ring and fluorobenzo[b]thiophene moiety contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered heterocycle with significant ring strain, used in organic synthesis and medicinal chemistry.

    Fluorobenzo[b]thiophene: A fluorinated aromatic compound with applications in material science and drug discovery.

Uniqueness

1-Azetidinyl(5-fluorobenzo[b]thien-2-yl)methanone is unique due to its combination of an azetidine ring and a fluorobenzo[b]thiophene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

azetidin-1-yl-(5-fluoro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNOS/c13-9-2-3-10-8(6-9)7-11(16-10)12(15)14-4-1-5-14/h2-3,6-7H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELBRLOLGCLXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC3=C(S2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231419
Record name 1-Azetidinyl(5-fluorobenzo[b]thien-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088225-10-8
Record name 1-Azetidinyl(5-fluorobenzo[b]thien-2-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1088225-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinyl(5-fluorobenzo[b]thien-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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